Lipophilicity (LogP) Comparison: 2-Cyclopropyl-6-methylbenzoic Acid vs. Mono-Substituted Analogs
The lipophilicity of 2-cyclopropyl-6-methylbenzoic acid is notably higher than that of its mono-substituted counterparts, 2-cyclopropylbenzoic acid and 2-methylbenzoic acid. The target compound's XLOGP3 value of 2.76 represents an increase of +0.51 log units over 2-cyclopropylbenzoic acid (LogP 2.26) [1] and +0.26 log units over 2-methylbenzoic acid (XlogP 2.50) [2]. This difference is attributable to the additive effect of the two hydrophobic substituents.
| Evidence Dimension | Lipophilicity (XLOGP3/LogP) |
|---|---|
| Target Compound Data | XLOGP3: 2.76 |
| Comparator Or Baseline | 2-Cyclopropylbenzoic acid (LogP: 2.26); 2-Methylbenzoic acid (XlogP: 2.50) |
| Quantified Difference | +0.51 vs. 2-cyclopropylbenzoic acid; +0.26 vs. 2-methylbenzoic acid |
| Conditions | Computed values from standard in silico methods (XLOGP3, Molbase, Plantaedb) |
Why This Matters
Higher lipophilicity directly influences membrane permeability and solubility in organic solvents, which can affect the compound's utility as a building block in organic synthesis and its behavior in biological assays.
- [1] Molbase. (n.d.). 2-Cyclopropylbenzoic acid (CAS 3158-74-5). Retrieved from https://qiye.molbase.cn/d307186/17051272-32231325 View Source
- [2] Plantaedb. (n.d.). 2-Methylbenzoic acid (o-Toluic acid). Retrieved from https://plantaedb.com/compounds/o-toluic-acid View Source
